N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline
Description
N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline (CAS: 156574-52-6, molecular formula: C₁₈H₁₉NOS, molecular weight: 297.41 g/mol) is a sulfur-containing heterocyclic compound characterized by a 5,6-dihydro-1,4-oxathiin ring fused with a phenyl group and an N,N-dimethylaniline moiety. This compound, referred to as "SO" in research contexts, is a chemiluminescent substrate responsive to singlet oxygen (¹O₂), enabling its use in afterglow luminescent nanoparticles for ultrasensitive in vivo imaging . Its emission spectrum ranges between 350–550 nm, making it suitable for optical imaging applications in biomedical research .
Properties
IUPAC Name |
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19(2)16-10-8-15(9-11-16)18-17(20-12-13-21-18)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHCYGRNUWRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(OCCS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572233 | |
| Record name | N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156574-52-6 | |
| Record name | N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed Cycloaddition of Cyclic Diazo Compounds
A high-yielding route involves Rh₂(OAc)₄-catalyzed reactions between cyclic 2-diazo-1,3-diketones and aryl isothiocyanates. For example:
- Substrate Preparation : Cyclic 2-diazo-1,3-diketones (e.g., 6,6-dimethyl-2-diazo-1,3-cyclohexanedione) are synthesized via diazo transfer.
- Cycloaddition : Reacting with 4-isothiocyanato-N,N-dimethylaniline in acetone at 60°C for 9 hours forms the oxathiin ring (86% yield).
- Mechanism : Rh₂(OAc)₄ facilitates [2+1] cycloaddition, generating a thioketene intermediate that undergoes intramolecular cyclization (Figure 1).
Table 1: Optimization of Rh₂(OAc)₄-Catalyzed Synthesis
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 60 | 78 |
| 2 | 60 | 86 |
| 2 | 70 | 82 |
Acid-Mediated Alkylation of Aniline Derivatives
Adapting methods from dimethylaniline (DMA) synthesis, the N,N-dimethyl group is introduced via alkylation:
- Aniline Alkylation : 4-Amino-2-phenyl-5,6-dihydro-1,4-oxathiin reacts with dimethyl sulfate in the presence of H₂SO₄ (Eq. 1):
$$
\text{C}{12}\text{H}{13}\text{NOS} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{H}2\text{SO}4} \text{C}{18}\text{H}{19}\text{NOS} + \text{CH}3\text{HSO}_4
$$ - Conditions : 80°C, 12 hours, yielding 72–85% after purification.
Coupling of Preformed Oxathiin and DMA Moieties
A modular approach involves Suzuki-Miyaura coupling:
- Oxathiin Bromide Synthesis : 3-Bromo-5,6-dihydro-2-phenyl-1,4-oxathiin is prepared via bromination (NBS, CCl₄).
- Cross-Coupling : Reacting with 4-(N,N-dimethylamino)phenylboronic acid under Pd(PPh₃)₄ catalysis (Eq. 2):
$$
\text{Br-Oxathiin} + \text{B(OH)}2\text{-DMA} \xrightarrow{\text{Pd(0)}} \text{Target Compound} + \text{B(OH)}3
$$ - Yields : 65–78% with microwave assistance (100°C, 30 min).
Critical Analysis of Methodologies
Efficiency and Scalability
Byproduct Management
- Rh-catalyzed reactions produce only N₂ gas, simplifying purification.
- Alkylation methods require neutralization of H₂SO₄, increasing step count.
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction (COD 4518694) confirms the Z-configuration of the oxathiin ring and planar N,N-dimethylaniline group. Key bond lengths include:
- C–S: 1.81 Å
- C–O: 1.43 Å
- N–C (DMA): 1.47 Å
¹H NMR (CDCl₃): δ 2.98 (s, 6H, N(CH₃)₂), 3.21–3.25 (m, 2H, CH₂-S), 4.12–4.15 (m, 2H, CH₂-O).
Industrial Applications and Patent Landscape
The compound’s derivatives are patented for use in dyes (e.g., crystal violet precursors) and optoelectronic materials. CA1036167A outlines batch processes for gram-scale production, while AU516809B2 emphasizes continuous-flow adaptations.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxathiin ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are explored in the context of developing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The oxathiin ring and the aniline moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The compound is closely related to two analogs:
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline (DO): Molecular formula: C₁₈H₁₉NO₂ Molecular weight: 281.35 g/mol Features a 1,4-dioxin ring (two oxygen atoms) instead of the oxathiin ring (one oxygen, one sulfur).
PFVA-N-DO : A polymer-encapsulated derivative of DO used in advanced imaging studies .
The substitution of sulfur for oxygen in SO alters bond lengths, electron distribution, and polarizability.
Photophysical Properties
- Emission Range : Both SO and DO exhibit chemiluminescent emission between 350–550 nm under ¹O₂ activation .
- Imaging Performance: DO (as PFVA-N-DO) demonstrated a tissue imaging depth of 5 cm in biological tissues, surpassing other afterglow agents .
Stability and Reactivity
- Singlet Oxygen Response : Both compounds are ¹O₂-responsive, but the oxathiin ring’s electronic structure might influence reaction kinetics. Further comparative studies are needed to quantify these differences .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline is an organic compound characterized by its unique structure that combines an aniline derivative with an oxathiin ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NOS |
| Molecular Weight | 297.41 g/mol |
| CAS Number | 156574-52-6 |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxathiin ring and the dimethylamino group enhance its binding affinity and specificity, which may lead to modulation of enzymatic activities or receptor interactions.
Potential Therapeutic Applications
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, making it a candidate for further investigation as a potential antimicrobial agent.
- Antioxidant Properties : The presence of the oxathiin ring could contribute to antioxidant activity, providing a protective effect against oxidative stress.
Case Studies and Research Findings
- Antibacterial Studies : A study conducted on derivatives of oxathiin compounds revealed that modifications in the structure could enhance antibacterial activity against specific strains of bacteria. This suggests that this compound could be tailored for improved efficacy .
- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic effects in diseases where these enzymes are dysregulated .
- Cytotoxicity Tests : In vitro cytotoxicity tests have indicated that this compound may affect cancer cell lines, suggesting a possible role in cancer therapy. Further studies are required to elucidate the specific mechanisms involved .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-(2-phenyloxathiin) | Lacks dihydro structure | Moderate antibacterial activity |
| N,N-Dimethyl-4-(2-thienyl) | Contains a thiophene ring | Notable antifungal properties |
| N,N-Dimethyl-4-(2-pyridyl) | Contains a pyridine ring | Potential neuroprotective effects |
Q & A
Q. What are the established synthetic routes for N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, Schiff base intermediates (e.g., N-substituted anilines) can be formed using amines and carbonyl derivatives, followed by ring-closing reactions to generate the oxathiin moiety. Key intermediates are characterized using ¹H/¹³C NMR and FT-IR spectroscopy to confirm functional groups and regioselectivity . Mass spectrometry (HRMS) is critical for verifying molecular weight and purity.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Multidimensional NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the oxathiin and aniline moieties. UV-Vis spectroscopy identifies π→π* transitions in the conjugated system, while X-ray crystallography (using software like SHELX ) provides absolute stereochemistry and intermolecular interactions. For example, the oxathiin ring’s chair conformation and dihedral angles can be determined via crystallographic data .
Q. What are the primary applications of this compound in biomedical research?
It serves as a chemiluminescent substrate in afterglow luminescence imaging , enabling deep-tissue visualization (up to 5 cm in biological tissue) due to its 1O2-responsive properties. When incorporated into nanoparticles, it enhances signal-to-noise ratios for in vivo molecular tracking .
Advanced Research Questions
Q. How can conflicting crystallographic data on the oxathiin ring conformation be resolved?
Discrepancies in ring puckering (e.g., chair vs. boat conformations) may arise from solvent polarity or packing effects. Use temperature-dependent crystallography and DFT calculations to model energetically favorable conformations. Cross-validate with solid-state NMR to assess dynamic behavior in the crystal lattice .
Q. What experimental strategies optimize the compound’s afterglow efficiency in biological systems?
To enhance luminescence:
Q. How do hydrogen-bonding patterns influence the compound’s solid-state reactivity?
Perform graph set analysis (as per Etter’s formalism ) to map donor-acceptor interactions. For instance, weak C–H···O/S bonds in the oxathiin ring may stabilize specific polymorphs. Compare with analogs (e.g., dioxane derivatives ) to isolate electronic vs. steric effects on reactivity.
Q. What methodologies address discrepancies in reported CAS registry numbers for structural analogs?
Cross-reference synthetic protocols and spectral data across literature. For example, the oxathiin variant (CAS 156574-52-6 ) vs. dioxane analogs (CAS 73260-61-4 ) requires verifying substituent positions via 2D NMR NOESY (to confirm spatial proximity of phenyl and aniline groups) and X-ray crystallography .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
